molecular formula C12H10N2O3 B603165 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1491131-49-7

5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B603165
CAS No.: 1491131-49-7
M. Wt: 230.22g/mol
InChI Key: GYFIJYCMAQEVEK-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a benzofuran ring fused with a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid typically involves the construction of the benzofuran and pyrazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, benzofuran derivatives can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency and reduce the reaction time for producing benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens, alkyl, or aryl groups into the compound.

Scientific Research Applications

5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

  • Amiodarone
  • Angelicin
  • Bergapten
  • Nodekenetin
  • Xanthotoxin
  • Usnic acid

Uniqueness

What sets 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid apart is its unique combination of the benzofuran and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12(16)10-6-9(13-14-10)7-1-2-11-8(5-7)3-4-17-11/h1-2,5-6H,3-4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFIJYCMAQEVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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